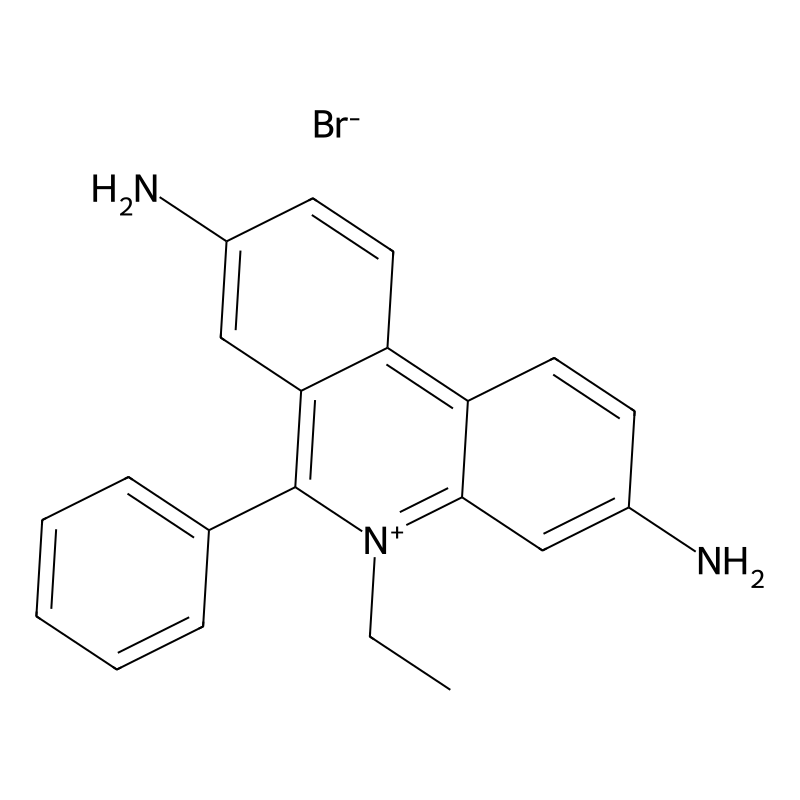

ethidium bromide

C21H20BrN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H20BrN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 750 parts chloroform at 20 °C

Soluble in 20 parts water at 20 °C

Solubility in water, g/100ml at 20 °C: 5

Synonyms

Canonical SMILES

Visualization of Nucleic Acids:

- DNA and RNA detection: EtBr primarily serves as a fluorescent stain for visualizing nucleic acids, including DNA and RNA. It binds to the base pairs of double-stranded nucleic acids through intercalation, increasing the fluorescence intensity by about 20-fold when exposed to ultraviolet (UV) light []. This allows researchers to visualize the presence and quantity of nucleic acids in various research techniques, like agarose gel electrophoresis [].

Studying DNA-Drug Interactions:

- Understanding drug binding: EtBr's ability to bind to DNA makes it valuable in studying the interactions of various drugs with DNA molecules. Researchers can use fluorescence quenching or displacement assays to assess how drugs compete with EtBr for binding sites on DNA, providing insights into their potential mechanisms of action [].

Chromosome Analysis:

- Elongating chromosomes: In cytogenetic studies, EtBr can be used to extend the length of chromosomes, facilitating high-resolution banding analysis of malignant cells. This technique involves treating cells with EtBr during the final stages of culture, resulting in elongated chromosomes without compromising their quality [].

Important Safety Note:

Ethidium bromide is a synthetic compound with the chemical formula CHBrN and a molecular weight of 394.31 g/mol. It appears as a dark red, crystalline, odorless solid that is moderately soluble in water. Ethidium bromide is primarily recognized for its role as a fluorescent intercalating agent, commonly used in molecular biology laboratories to visualize nucleic acids during techniques such as agarose gel electrophoresis. When exposed to ultraviolet light, it fluoresces an intense orange color, with fluorescence increasing significantly upon binding to double-stranded DNA, intensifying nearly 20-fold .

EtBr's primary mechanism of action is its intercalation with DNA. This intercalation process allows researchers to visualize separated DNA fragments during gel electrophoresis. When the gel containing DNA stained with EtBr is exposed to ultraviolet (UV) light, the bound EtBr fluoresces brightly, making the DNA bands visible. The intensity of the fluorescence is proportional to the amount of DNA present, allowing for semi-quantitative analysis of DNA samples.

A significant concern associated with EtBr is its mutagenic properties. Studies have shown that EtBr can cause mutations in DNA, potentially leading to cancer and other genetic disorders. Due to its mutagenic potential, EtBr is classified as a possible human carcinogen.

Here are some additional safety concerns:

- Toxicity: Exposure to EtBr can occur through inhalation, ingestion, or skin absorption. Acute exposure can cause irritation of the skin, eyes, and respiratory tract.

- Flammability: EtBr is not flammable but can decompose upon heating, releasing toxic fumes [].

Precautions

Due to the safety hazards mentioned above, it is crucial to handle EtBr with care in a laboratory setting. Here are some recommended safety practices:

- Wear personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling EtBr solutions.

- Work in a well-ventilated fume hood to minimize airborne exposure.

- Dispose of EtBr waste properly according to institutional guidelines. Many institutions recommend using safer alternatives to EtBr whenever possible.

Ethidium bromide functions through intercalation, wherein it inserts itself between the base pairs of nucleic acids. This interaction can alter the physical properties of DNA, such as its charge and conformation, thereby affecting its mobility during electrophoresis. The absorption maxima of ethidium bromide occur at wavelengths of 210 nm and 285 nm, leading to its characteristic emission of orange light at approximately 605 nm when bound to DNA .

As a potent mutagen, ethidium bromide has been shown to cause genetic mutations in various organisms. Its mutagenic properties arise from its ability to intercalate into DNA strands, potentially leading to errors during DNA replication. While it is widely utilized for visualizing nucleic acids, caution is advised due to its toxicological profile; ethidium bromide is considered a possible carcinogen and reproductive toxin . Acute exposure can result in irritation of the respiratory tract and skin, while chronic exposure poses significant health risks.

Ethidium bromide can be synthesized through several methods, primarily involving the reaction of phenanthridine derivatives with alkyl halides. A common synthesis route involves treating 3-amino-5-ethylphenanthridine with bromoethane in the presence of a base such as sodium hydroxide. The resulting compound can then be purified through recrystallization from suitable solvents .

Ethidium bromide's primary application lies in molecular biology for the visualization of nucleic acids. It is extensively used in:

- Agarose Gel Electrophoresis: To visualize DNA fragments post-separation.

- Fluorescent Microscopy: For imaging nucleic acids within cells.

- Molecular Cloning: As a marker for assessing the presence and integrity of plasmids.

Additionally, ethidium bromide has been explored for potential therapeutic uses due to its trypanocidal properties against certain parasitic infections .

Studies on ethidium bromide's interactions have highlighted its capability to form complexes with various biomolecules beyond DNA, including proteins and RNA. Its binding affinity can influence the behavior of these molecules in biological systems. Research has also indicated that ethidium bromide may affect cellular processes through its mutagenic effects, which could lead to alterations in gene expression and cellular function .

Several compounds exhibit similar properties or applications as ethidium bromide. Here are some notable examples:

Ethidium bromide remains unique due to its potent mutagenic properties and extensive use in traditional molecular biology techniques despite the availability of safer alternatives.

Physical Description

RED-TO-BROWN CRYSTALS.

Color/Form

Maroon powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Taste

Density

LogP

-1.1

Decomposition

Melting Point

238-240 °C

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Vapor pressure at 25 °C: negligible

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Storage Conditions

Interactions

Dates

gestis.dguv.de (in German).Retrieved 22 November 2021.

"Homidium bromide". PubChem. NCBI, NLM, US NIH. Retrieved 2020-09-08. CID 14710 from PubChem

Kinabo LD (September 1993). "Pharmacology of existing drugs for animal trypanosomiasis". Acta Tropica. Elsevier. 54 (3–4): 169–183. doi:10.1016/0001-706x(93)90091-o. PMID 7902656. S2CID 27564786.

"Homidium chloride". PubChem. NCBI, NLM, US NIH. Retrieved 2021

-03-14. CID 11765 from PubChem

Stevenson P, Sones KR, Gicheru MM, Mwangi EK (May 1995). "Comparison of isometamidium chloride and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya". Acta Tropica. 59 (2): 77–84. doi:10.1016/0001-706X(94)00080-K. PMID 7676909.

Lowem D (2016-04-18). "The Myth of Ethidium Bromide". In the Pipeline. Retrieved 2019-02-28.

Sabnis RW (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Application. Hoboken, NJ: Wiley. ISBN 978-0-470-40753-0.

"Application Note: Ethidium Bromide" (PDF). Retrieved 6 April 2014.

Borst P (November 2005). "Ethidium DNA agarose gel electrophoresis: how it started". IUBMB Life. 57 (11): 745–747. doi:10.1080/15216540500380855. PMID 16511967.

Sigmon J, Larcom LL (October 1996). "The effect of ethidium bromide on mobility of DNA fragments in agarose gel electrophoresis". Electrophoresis. 17 (10): 1524–1527. doi:10.1002/elps.1150171003. PMID 8957173. S2CID 10593378.

Diaz F, Bayona-Bafaluy MP, Rana M, Mora M, Hao H, Moraes CT (November 2002). "Human mitochondrial DNA with large deletions repopulates organelles faster than full-length genomes under relaxed copy number control". Nucleic Acids Research. 30 (21): 4626–4633. doi:10.1093/nar/gkf602. PMC 135822. PMID 12409452.

Roy Chowdhury A, Bakshi R, Wang J, Yildirir G, Liu B, Pappas-Brown V, et al. (December 2010). "The killing of African trypanosomes by ethidium bromide". PLOS Pathogens. 6 (12): e1001226. doi:10.1371/journal.ppat.1001226. PMC 3002999. PMID 21187912.

Caesar R, Warringer J, Blomberg A (February 2006). "Physiological importance and identification of novel targets for the N-terminal acetyltransferase NatB". Eukaryotic Cell. 5 (2): 368–378. doi:10.1128/EC.5.2.368-378.2006. PMC 1405896. PMID 16467477.

Liang H, Peng B, Dong C, Liu L, Mao J, Wei S, et al. (October 2018). "Cationic nanoparticle as an inhibitor of cell-free DNA-induced inflammation". Nature Communications. 9 (1): 4291. Bibcode:2018NatCo...9.4291L. doi:10.1038/s41467-018-06603-5. PMC 6191420. PMID 30327464.

Olmsted J, Kearns DR (August 1977). "Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids". Biochemistry. 16 (16): 3647–3654. doi:10.1021/bi00635a022. PMID 889813.

Huang Q, Fu WL (2005). "Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis". Clinical Chemistry and Laboratory Medicine. 43 (8): 841–842. doi:10.1515/CCLM.2005.141. PMID 16201894. S2CID 27423672.

Madden D. "Safer stains for DNA". Retrieved 2009-12-08.

Singer VL, Lawlor TE, Yue S (February 1999). "Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test)". Mutation Research. 439 (1): 37–47. doi:10.1016/s1383-5718(98)00172-7. PMID 10029672.

Ohta T, Tokishita S, Yamagata H (May 2001). "Ethidium bromide and SYBR Green I enhance the genotoxicity of UV-irradiation and chemical mutagens in E. coli". Mutation Research. 492 (1–2): 91–97. doi:10.1016/S1383-5718(01)00155-3. PMID 11377248.

"Novel Juice testing report" (PDF). Newmarket Scientific.

National Toxicology Program (2005-08-15). "Executive Summary Ethidium Bromide: Evidence for Possible Carcinogenic Activity" (PDF). Retrieved 2009-09-30.

"Executive Summary Ethidium Bromide" (PDF). National Toxicology Program. 2005-08-15. Retrieved 2009-09-30.

Hengen PN (June 1994). "Disposal of ethidium bromide". Trends in Biochemical Sciences. 19 (6): 257–258. doi:10.1016/0968-0004(94)90152-X. PMID 8073504.

Armour MA (2003). Hazardous Laboratory Chemicals Disposal Guide (3rd ed.). CRC. pp. 222–223. ISBN 1-56670-567-3.

Lunn G, Sansone EB (May 1987). "Ethidium bromide: destruction and decontamination of solutions". Analytical Biochemistry. 162 (2): 453–458. doi:10.1016/0003-2697(87)90419-2. PMID 3605608.

Quillardet, P.; Hofnung, M. (April 1988). "Ethidium bromide and safety--readers suggest alternative solutions". Trends in Genetics. 4 (4): 89–90. doi:10.1016/0168-9525(88)90092-3. PMID 3238760.

"Ethidium Bromide Disposal". Archived from the original on 2015-04-15. Retrieved 2006-10-03.

Mulugeta W, Wilkes J, Mulatu W, Majiwa PA, Masake R, Peregrine AS (April 1997). "Long-term occurrence of Trypanosoma congolense resistant to diminazene, isometamidium and homidium in cattle at Ghibe, Ethiopia". Acta Tropica. Elsevier. 64 (3–4): 205–217. doi:10.1016/s0001-706x(96)00645-6. PMID 9107367. S2CID 23878484.